4-Bromo-2-methoxy-5-methylbenzyl alcohol

Organic Synthesis Medicinal Chemistry Chemical Biology

4-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS 2056110-53-1, molecular formula C₉H₁₁BrO₂, molecular weight 231.09 Da) is a polysubstituted benzyl alcohol building block featuring a bromine atom at the C4 position, a methoxy group at C2, and a methyl group at C5 on the phenyl ring. The compound is classified within the broader family of halogenated benzyl alcohols and is primarily catalogued as a synthetic intermediate for pharmaceuticals, agrochemicals, and fine-chemical research.

Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
CAS No. 2056110-53-1
Cat. No. B6301214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methoxy-5-methylbenzyl alcohol
CAS2056110-53-1
Molecular FormulaC9H11BrO2
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)OC)CO
InChIInChI=1S/C9H11BrO2/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-4,11H,5H2,1-2H3
InChIKeyMXTXKAAZJNZDFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS 2056110-53-1): Procurement-Relevant Baseline


4-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS 2056110-53-1, molecular formula C₉H₁₁BrO₂, molecular weight 231.09 Da) is a polysubstituted benzyl alcohol building block featuring a bromine atom at the C4 position, a methoxy group at C2, and a methyl group at C5 on the phenyl ring [1]. The compound is classified within the broader family of halogenated benzyl alcohols and is primarily catalogued as a synthetic intermediate for pharmaceuticals, agrochemicals, and fine-chemical research . Its catalog identifiers include MFCD30529861 and CB43370708 .

Why In-Class Benzyl Alcohol Building Blocks Cannot Substitute 4-Bromo-2-methoxy-5-methylbenzyl alcohol


The specific 4-bromo, 2-methoxy, 5-methyl substitution pattern on the benzyl alcohol scaffold is not interchangeable with regioisomers or des-methyl analogs because each substituent position differentially modulates lipophilicity (LogP), molecular weight, boiling point, physical state at room temperature, and electronic character of the aryl bromide for downstream cross-coupling reactivity [1]. Even a single methyl group addition (C5–CH₃) raises LogP by approximately +0.38 log units and increases molecular weight by +14 Da compared to the nearest des-methyl comparator, 4-bromo-2-methoxybenzyl alcohol (CAS 17102-63-5) . These differences carry consequences for partitioning behavior in biological assays, chromatographic retention, solubility, and the steric environment during palladium-catalyzed transformations—meaning that casual substitution of a cheaper or more readily available analog may invalidate structure-activity relationship (SAR) series or alter reaction outcomes [2].

Quantitative Differentiation Evidence for 4-Bromo-2-methoxy-5-methylbenzyl alcohol vs. Closest Analogs


Substitution-Pattern Unicity: 4-Br,2-OMe,5-Me vs. Positional Isomer 3-Br,2-OMe,5-Me (CAS 86259-91-8)

The target compound bears the bromine atom at the C4 position (para to the CH₂OH group), whereas its closest regioisomer, 3-bromo-2-methoxy-5-methylbenzyl alcohol (CAS 86259-91-8), carries the bromine at C3 (meta to CH₂OH). This positional difference alters the computed LogP: target LogP = 2.33 [1] vs. comparator LogP = 2.26 , a ΔLogP of +0.07. Although numerically small, the shift in bromine position changes the electronic landscape of the aromatic ring, affecting oxidative addition rates in palladium-catalyzed cross-coupling reactions because the para-bromo substituent experiences different steric and electronic influences from the ortho-methoxy and meta-methyl groups than does the meta-bromo isomer [2]. For procurement decisions, this means the two compounds are not functionally interchangeable as synthetic intermediates despite sharing the same molecular formula and molecular weight (231.09 Da).

Organic Synthesis Medicinal Chemistry Chemical Biology

Lipophilicity Differentiation: C5-Methyl vs. Des-Methyl Analog (CAS 17102-63-5)

The presence of the C5 methyl group on the target compound confers a measurable increase in lipophilicity compared to 4-bromo-2-methoxybenzyl alcohol (CAS 17102-63-5), which lacks this substituent. Target LogP = 2.33 [1] vs. comparator LogP = 1.95 , yielding a ΔLogP of +0.38 (approximately 19% higher). This translates to a predicted ~2.4-fold increase in octanol-water partition coefficient, meaning the target compound will partition more readily into hydrophobic environments—relevant for membrane permeability in cell-based assays, retention time in reversed-phase HPLC, and solubility in organic reaction media . The molecular weight also increases from 217.06 Da (comparator) to 231.09 Da (target), a difference of +14.03 Da (6.5%).

Drug Design ADME Physicochemical Profiling

Physical-State Differentiation: Liquid/Low-Melting Target vs. Crystalline Solid Comparators

The target compound has no reported melting point (listed as N/A in multiple databases) , consistent with a liquid or amorphous physical state at ambient temperature. In contrast, the des-methyl comparator 4-bromo-2-methoxybenzyl alcohol (CAS 17102-63-5) is a crystalline solid with a sharp melting point of 66–70 °C , 5-bromo-2-methoxybenzyl alcohol (CAS 80866-82-6) melts at 68–71 °C , and 2-bromo-5-methoxybenzyl alcohol (CAS 150192-39-5) melts at 49 °C . The liquid state of the target simplifies liquid-handling automation, eliminates the need for pre-dissolution before reaction setup, and avoids potential inconsistencies from variable crystallinity across batches—factors that directly impact reproducibility in high-throughput synthesis and screening workflows.

Formulation Handling Synthetic Chemistry

Boiling-Point and Thermal-Property Differentiation vs. Des-Methyl Analog

The C5 methyl group elevates the boiling point of the target compound relative to its des-methyl analog. Target boiling point = 307.2 ± 37.0 °C at 760 mmHg , compared to 4-bromo-2-methoxybenzyl alcohol (CAS 17102-63-5) boiling point = 291 °C , a difference of approximately +16 °C. The target also possesses a flash point of 139.6 ± 26.5 °C , which is higher than the comparator's flash point of 130 °C . These differences indicate that the target compound remains in the liquid phase over a wider temperature range, which is advantageous for reactions requiring elevated temperatures without solvent loss and for vacuum distillation purification protocols. The higher flash point also marginally improves safety during heated operations.

Process Chemistry Thermal Stability Purification

Heavy-Atom Count and Molecular Complexity vs. Des-Methyl Comparator

The target compound contains 12 heavy atoms (C, O, Br) [1], whereas the des-methyl comparator 4-bromo-2-methoxybenzyl alcohol contains only 11 heavy atoms . The additional methyl carbon at C5 contributes to a higher fraction of sp³-hybridized carbons (Fsp³ = 0.333 for the target [1]), which is a metric increasingly used in medicinal chemistry to assess molecular complexity and correlate with clinical success rates. In fragment-based and library-design contexts, this single-atom difference can shift the compound's position in property space sufficiently to alter hit-to-lead trajectories. Several bromo-methoxy-methyl substituted phenyl scaffolds have been explicitly described as advantageous for Suzuki and Buchwald-Hartwig diversification owing to the combined electronic activation of the methoxy group and steric modulation by the methyl substituent [2].

Fragment-Based Drug Discovery Lead Optimization Chemical Library Design

Highest-Value Application Scenarios for 4-Bromo-2-methoxy-5-methylbenzyl alcohol Based on Differentiated Evidence


Medicinal Chemistry SAR Campaigns Requiring a C5-Methylated Benzyl Alcohol Scaffold with Para-Bromo Cross-Coupling Handle

The target compound's unique 4-Br, 2-OMe, 5-Me substitution pattern provides a defined para-bromo handle for Suzuki, Negishi, or Buchwald-Hartwig diversification, while the C5 methyl group contributes +0.38 LogP units and 14 Da of molecular weight relative to the des-methyl analog [1]. This makes it the appropriate choice when a medicinal chemistry program has established that C5 methylation is critical for target engagement, metabolic stability, or selectivity—and cannot risk the physicochemical perturbation that would result from substituting 4-bromo-2-methoxybenzyl alcohol (CAS 17102-63-5) .

Automated Parallel Library Synthesis Requiring Liquid-Handling-Compatible Building Blocks

Because the target compound lacks a defined crystalline melting point and is handled as a liquid at ambient temperature [1], it is compatible with automated liquid-dispensing platforms without the need for pre-weighing and dissolution steps. This contrasts with the crystalline solid comparators 4-bromo-2-methoxybenzyl alcohol (mp 66–70 °C) and 5-bromo-2-methoxybenzyl alcohol (mp 68–71 °C), which require solvent dissolution prior to array dispensing—adding time, solvent consumption, and potential pipetting errors in high-throughput settings .

Fragment-Based or Property-Driven Lead Optimization Where Lipophilicity and Atom Count Are Decisive

The computed LogP of 2.33 and 12 heavy atoms position this compound in a property space distinct from the 11-heavy-atom des-methyl analog (LogP 1.95) [1]. In fragment-growing or property-guided optimization workflows, this difference can be decisive: starting from a fragment hit, the additional methyl group may exploit a lipophilic pocket inaccessible to the smaller analog, while maintaining a moderate LogP within lead-like space . The para-bromo substituent further enables late-stage diversification without altering the core substitution pattern [2].

Process Chemistry Development Requiring a Wider Liquid-Phase Thermal Window

With a boiling point approximately 16 °C higher (307 °C vs. 291 °C) and a flash point about 10 °C higher (140 °C vs. 130 °C) than the des-methyl comparator [1], the target compound tolerates higher reaction temperatures in solvent-free or high-boiling-solvent conditions before reaching reflux or flash-point limits. This thermal latitude can be exploited in process intensification, microwave-assisted reactions, or continuous-flow setups where wider operating windows translate to higher throughput .

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